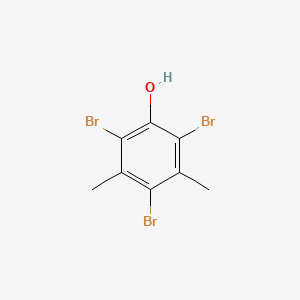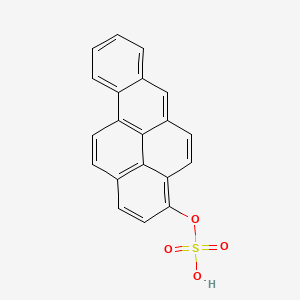
Benzo(a)pyrene, 3-hydroxy-, sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(a)pyrene, 3-hydroxy-, sulfate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the metabolic processing of benzo(a)pyrene, which is commonly found in substances resulting from the incomplete combustion of organic matter, such as tobacco smoke, grilled foods, and coal tar . The sulfate derivative is particularly significant in toxicological studies due to its role in the detoxification and excretion processes in the human body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene, 3-hydroxy-, sulfate typically involves the hydroxylation of benzo(a)pyrene followed by sulfation. The hydroxylation can be achieved using cytochrome P450 enzymes, which convert benzo(a)pyrene to 3-hydroxybenzo(a)pyrene . This intermediate is then subjected to sulfation using sulfuric acid or other sulfating agents under controlled conditions to yield the sulfate ester .
Industrial Production Methods
Industrial production of this compound is not common due to its specific application in research rather than commercial use. the process would involve large-scale hydroxylation and sulfation reactions, with careful control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Benzo(a)pyrene, 3-hydroxy-, sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert the sulfate ester back to the hydroxyl derivative.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of benzo(a)pyrene, which are often studied for their toxicological properties .
科学研究应用
Benzo(a)pyrene, 3-hydroxy-, sulfate is extensively used in scientific research, particularly in the fields of toxicology and environmental science. Its applications include:
Chemistry: Studying the metabolic pathways of PAHs and their derivatives.
Biology: Investigating the effects of PAHs on cellular processes and gene expression.
Medicine: Understanding the role of PAHs in carcinogenesis and developing potential therapeutic interventions.
Industry: Monitoring environmental pollution and assessing the impact of PAHs on human health
作用机制
The mechanism of action of benzo(a)pyrene, 3-hydroxy-, sulfate involves its interaction with cellular enzymes and receptors. The compound is known to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage and mutations . It also interacts with the aryl hydrocarbon receptor (AhR), which regulates the expression of detoxifying enzymes and transport proteins . These interactions contribute to the compound’s carcinogenic and toxic effects .
相似化合物的比较
Benzo(a)pyrene, 3-hydroxy-, sulfate is unique among PAH derivatives due to its specific metabolic pathway and role in detoxification. Similar compounds include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with similar structure but different metabolic and toxicological properties.
Dibenzopyrenes: A group of PAHs with multiple benzene rings fused to pyrene.
These compounds share structural similarities but differ in their biological activities and toxicological profiles, highlighting the uniqueness of this compound in research applications .
属性
CAS 编号 |
61996-71-2 |
|---|---|
分子式 |
C20H12O4S |
分子量 |
348.4 g/mol |
IUPAC 名称 |
benzo[a]pyren-3-yl hydrogen sulfate |
InChI |
InChI=1S/C20H12O4S/c21-25(22,23)24-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H,(H,21,22,23) |
InChI 键 |
UDBRORAOPVVTME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)

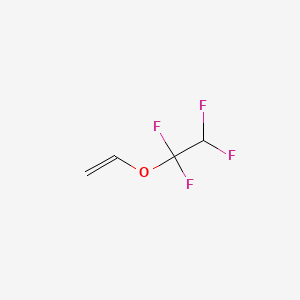
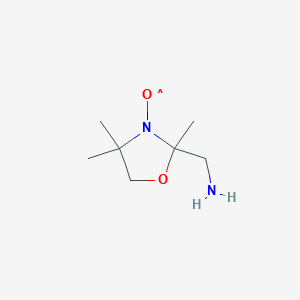
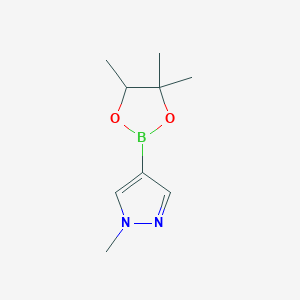
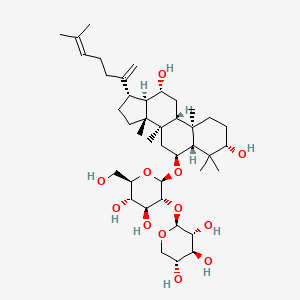
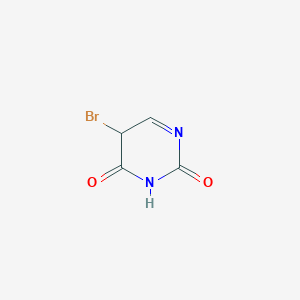
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
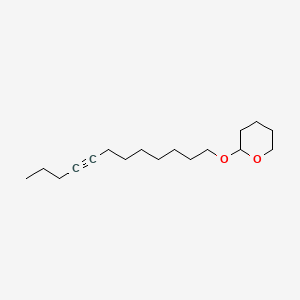
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
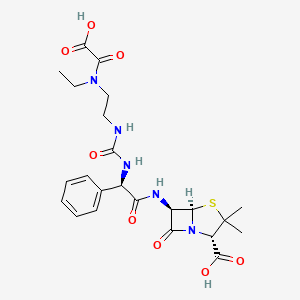
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
